4,4,5,5-Tetramethyl-2-(4-methylpentyl)-1,3,2-dioxaborolane is an organoboron compound characterized by a dioxaborolane ring structure. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis. The presence of the dioxaborolane ring allows it to participate in a variety of
The biological activity of 4,4,5,5-Tetramethyl-2-(4-methylpentyl)-1,3,2-dioxaborolane has been explored in various contexts:
The synthesis of 4,4,5,5-Tetramethyl-2-(4-methylpentyl)-1,3,2-dioxaborolane typically involves several methods:
This compound has a wide range of applications across various fields:
Research into the interaction studies involving 4,4,5,5-Tetramethyl-2-(4-methylpentyl)-1,3,2-dioxaborolane has focused on its ability to form stable complexes with various substrates. The dioxaborolane ring can coordinate with nucleophiles effectively, facilitating substitution reactions. In coupling reactions, the boron atom interacts with palladium catalysts to produce reactive intermediates that lead to carbon-carbon bond formation. These interactions are critical for its application in organic synthesis and medicinal chemistry .
Several compounds share structural similarities with 4,4,5,5-Tetramethyl-2-(4-methylpentyl)-1,3,2-dioxaborolane. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate | - | 0.86 |
| N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide | - | 0.86 |
| Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | - | 0.83 |
| 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | - | 0.83 |
| 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | - | 0.83 |
The uniqueness of 4,4,5,5-Tetramethyl-2-(4-methylpentyl)-1,3,2-dioxaborolane lies in its specific structural features that enhance both stability and reactivity. Its ability to participate in diverse
The boronation of alkyl halides via 1,2-metallate rearrangement represents a direct method for constructing C–B bonds. In a related procedure, dichloromethane undergoes sequential borylation to form (dichloromethyl)boronic acid, which is subsequently esterified with pinacol in the presence of magnesium sulfate. This two-step process avoids transition metals, leveraging the electrophilic character of the alkyl halide to facilitate boron insertion. The reaction proceeds through a proposed 1,2-boryl shift, where the boron atom migrates to the carbon adjacent to the halide, yielding the boronic acid intermediate. While this method has not been explicitly applied to 4-methylpentyl substrates, analogous strategies could be adapted by substituting dichloromethane with 4-methylpentyl halides.
Lewis acid/base systems enable efficient boron transfer without metal catalysts. For example, the esterification of (dichloromethyl)boronic acid with pinacol employs magnesium sulfate as a desiccant and Lewis acid, enhancing the nucleophilic attack of the diol on the boronic acid. The reaction achieves 89% yield after distillation, highlighting the efficacy of this approach. Similarly, 4-methylpentyl-substituted boronic esters could be synthesized by reacting 4-methylpentylboronic acids with pinacol under analogous conditions. The scalability of this method is demonstrated by the use of a 1-L flask and standard distillation setups, making it suitable for industrial applications.
Photoredox catalysis, though not explicitly documented for this compound in the provided sources, represents an emerging frontier in borylation. Such methods typically employ light-sensitive catalysts to generate radical intermediates, which subsequently react with boron sources. While current literature on 4,4,5,5-tetramethyl-1,3,2-dioxaborolanes focuses on thermal or Lewis acid-mediated pathways, photoredox approaches could offer complementary selectivity for challenging substrates.
Lithiation of secondary alkyl precursors followed by boron electrophile quenching is a well-established route to boronic esters. For instance, deprotonation of 4-methylpentane derivatives with strong bases like lithium diisopropylamide (LDA) generates a lithiated intermediate, which reacts with borate esters to install the boron moiety. Although the provided sources do not detail this method for the target compound, analogous procedures for aryl and vinyl boronic esters suggest its feasibility. Key challenges include controlling the regioselectivity of deprotonation and minimizing side reactions in polyfunctional systems.
Stereoselective borylation via lithiation requires chiral ligands or auxiliaries to direct boron placement. In the synthesis of dihydroisoquinolinone-4-methylboronic esters, palladacycle catalysts enable enantioselective borylation, but lithiation-based methods remain underexplored. For 4-methylpentyl substrates, employing chiral lithium amides or boronating agents with stereogenic centers could achieve asymmetric induction.
Chemoselectivity is critical when synthesizing boronic esters in the presence of reactive groups. The domino Heck/borylation approach reported for dihydroisoquinolinones demonstrates tolerance toward amides and ethers, suggesting that similar conditions could be applied to 4-methylpentyl systems. By optimizing reaction parameters (e.g., temperature, solvent), boron transfer can be prioritized over competing pathways such as oxidation or nucleophilic substitution.
Protecting groups mitigate undesired reactivity during borylation. For example, in the synthesis of 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the boronic acid intermediate is stabilized as an ester to prevent decomposition. Similarly, 4-methylpentyl boronic esters could be protected as trifluoroborate salts or masked with silane groups to enhance stability during subsequent transformations.